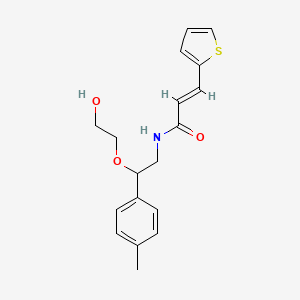
(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H21NO3S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound with potential pharmacological applications. Its unique structure, featuring both a hydroxyethoxy group and a thiophene ring, suggests diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C19H23N1O3S1, with a molecular weight of approximately 345.46 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxyethoxy group enhances solubility and cellular uptake, while the thiophene moiety may contribute to modulating several signaling pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of specific receptors involved in inflammation and cancer proliferation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity : In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis and regulating cell cycle progression.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Induction of apoptosis HeLa (Cervical) 10 Cell cycle arrest A549 (Lung) 12 Inhibition of migration - Anti-inflammatory Effects : The compound has been shown to reduce pro-inflammatory cytokines in cellular models, suggesting its potential use in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary data indicate that it may protect neuronal cells from oxidative stress, possibly through antioxidant mechanisms.
Case Studies
- In Vitro Study on Cancer Cells : A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results demonstrated a significant decrease in cell viability at concentrations above 10 µM after 48 hours, indicating its potential as an anticancer agent .
- Inflammation Model : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound resulted in a 50% reduction in TNF-alpha levels compared to controls, highlighting its anti-inflammatory properties .
- Neuroprotection in Oxidative Stress Models : Research showed that the compound could significantly reduce cell death in neuronal cultures exposed to hydrogen peroxide, suggesting its utility in neurodegenerative disease contexts .
Propiedades
IUPAC Name |
(E)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14-4-6-15(7-5-14)17(22-11-10-20)13-19-18(21)9-8-16-3-2-12-23-16/h2-9,12,17,20H,10-11,13H2,1H3,(H,19,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCVCJHMHWMDML-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














